molecular formula C25H23NO6 B293280 ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate

ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate

Cat. No. B293280
M. Wt: 433.5 g/mol
InChI Key: SQDQHAHNHIOMCY-JGTPTAJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate, also known as EDDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a bicyclic heteroaromatic compound that contains a lactam ring and a pyran ring. EDDT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to induce the expression of pro-apoptotic genes such as Bax and caspase-3.
Biochemical and Physiological Effects:
ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate has also been shown to inhibit the growth of various bacterial and fungal strains. In vivo studies have demonstrated that ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate exhibits antitumor activity in mouse models of breast and colon cancer.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate in lab experiments is its potent antitumor activity, which makes it a potential candidate for the development of new cancer therapies. ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate also exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate. One area of research is the development of new cancer therapies based on ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate. Another area of research is the development of new antibiotics based on ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate. In material science, ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate could be used as a building block for the synthesis of novel materials with unique properties. In catalysis, ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate could be used as a ligand for the development of new catalysts with improved activity and selectivity. Overall, the potential applications of ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate make it an exciting area of research with many future directions.

Synthesis Methods

There are several methods for synthesizing ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate, including the reaction of 1,5-diketones with nitrosobenzene, the reaction of 2,4-diphenylpyrrole with ethoxycarbonyl isocyanate, and the reaction of ethyl 4-oxo-2-phenyl-1,3-oxazolidine-5-carboxylate with 2,4-diphenylpyrrole. The most commonly used method involves the reaction of 2,4-diphenylpyrrole with ethyl 4-oxo-2-phenyl-1,3-oxazolidine-5-carboxylate in the presence of a base such as potassium carbonate.

Scientific Research Applications

Ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate has been used as a building block for the synthesis of novel polymers and dendrimers. In catalysis, ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate has been used as a ligand for various transition metal catalysts.

properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl (9bR)-2,3-dioxo-1,4-diphenyl-7,8,9,9a-tetrahydro-5aH-pyrano[2,3]pyrano[2,4-c]pyrrole-9b-carboxylate

InChI

InChI=1S/C25H23NO6/c1-2-30-24(29)25-18-14-9-15-31-23(18)32-21(16-10-5-3-6-11-16)19(25)20(27)22(28)26(25)17-12-7-4-8-13-17/h3-8,10-13,18,23H,2,9,14-15H2,1H3/t18?,23?,25-/m1/s1

InChI Key

SQDQHAHNHIOMCY-JGTPTAJGSA-N

Isomeric SMILES

CCOC(=O)[C@@]12C3CCCOC3OC(=C1C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5

SMILES

CCOC(=O)C12C3CCCOC3OC(=C1C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C12C3CCCOC3OC(=C1C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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